molecular formula C4H9NO2 B025476 Methyl 2-(methylamino)acetate CAS No. 5473-12-1

Methyl 2-(methylamino)acetate

Cat. No. B025476
CAS RN: 5473-12-1
M. Wt: 103.12 g/mol
InChI Key: VXGABWCSZZWXPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-(methylamino)acetate and its derivatives involves complex chemical processes. For example, Temeriusz et al. (2003) describe the synthesis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and amino acid or peptide esters, showcasing the intricate reactions involved in its production (Temeriusz et al., 2003). Additionally, Hu and Ziffer (1990) discuss the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid from α-acetamidoacrylic acid and [15N]-methylamine (Hu & Ziffer, 1990).

Molecular Structure Analysis

The molecular structure of methyl 2-(methylamino)acetate and its related compounds has been analyzed using various techniques like X-ray diffraction and NMR spectroscopy. Demir et al. (2015) used X-ray single-crystal diffraction and quantum chemical computation to analyze the structure of a novel derivative, revealing important details about its molecular geometry and electronic properties (Demir et al., 2015).

Scientific Research Applications

Environmental Biotechnology and Methanogenic Pathways

Methyl 2-(methylamino)acetate is relevant in environmental biotechnology, particularly in understanding methanogenic pathways. Research by Conrad (2005) highlights its role in quantifying methanogenic pathways through the stable carbon isotopic signatures of CO2, CH4, and acetate methyl. This study emphasizes the importance of acetate (the methyl group) as a precursor in CH4 production across different environments, suggesting a broader application in environmental geochemistry and biotechnology for energy production and carbon cycle studies (Conrad, 2005).

Biomedical Applications: Epigenetics and Health

Another significant application lies in the field of biomedical research, where Methyl 2-(methylamino)acetate and its derivatives are investigated for their effects on health and disease through epigenetic modifications. Jiang et al. (2019) delve into how adverse childhood experiences (ACEs), potentially involving exposure to chemicals including methyl 2-(methylamino)acetate, can lead to long-lasting impacts on health via epigenetic modifications such as DNA methylation. This research provides insights into the underlying mechanisms of how environmental factors contribute to the development of various health conditions, including mental health disorders (Jiang et al., 2019).

Industrial Applications: Biodiesel Production

In the context of industrial applications, the work of Esan et al. (2021) presents an innovative approach to biodiesel production involving Methyl 2-(methylamino)acetate. Their review discusses the use of methyl acetate in interesterification reactions to produce glycerol-free biodiesel, highlighting the environmental and sustainability benefits of this process. Methyl 2-(methylamino)acetate's role in this context demonstrates its potential to contribute to cleaner and more sustainable industrial processes, particularly in the energy sector (Esan et al., 2021).

properties

IUPAC Name

methyl 2-(methylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGABWCSZZWXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13515-93-0 (hydrochloride)
Record name Sarcosine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60970053
Record name Methyl N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylamino)acetate

CAS RN

5473-12-1
Record name Sarcosine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5473-12-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL SARCOSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I682U0A29D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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